molecular formula C18H19Cl2NO2 B11691057 N-(4-butylphenyl)-3,6-dichloro-2-methoxybenzamide

N-(4-butylphenyl)-3,6-dichloro-2-methoxybenzamide

Cat. No.: B11691057
M. Wt: 352.3 g/mol
InChI Key: FUYCNUKHADRRLC-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-3,6-dichloro-2-methoxybenzamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a butylphenyl group, dichloro substituents, and a methoxybenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-3,6-dichloro-2-methoxybenzamide typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-3,6-dichloro-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield corresponding carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(4-butylphenyl)-3,6-dichloro-2-methoxybenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-3,6-dichloro-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to changes in cell function and behavior .

Comparison with Similar Compounds

N-(4-butylphenyl)-3,6-dichloro-2-methoxybenzamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C18H19Cl2NO2

Molecular Weight

352.3 g/mol

IUPAC Name

N-(4-butylphenyl)-3,6-dichloro-2-methoxybenzamide

InChI

InChI=1S/C18H19Cl2NO2/c1-3-4-5-12-6-8-13(9-7-12)21-18(22)16-14(19)10-11-15(20)17(16)23-2/h6-11H,3-5H2,1-2H3,(H,21,22)

InChI Key

FUYCNUKHADRRLC-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2OC)Cl)Cl

Origin of Product

United States

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